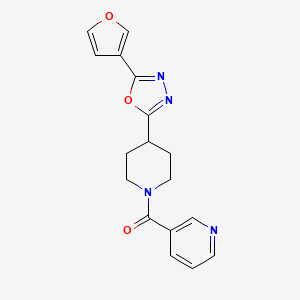
(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Computational methods can also be used to predict these properties .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Evaluation
Microwave-assisted synthesis methods have been applied to generate novel pyrazoline and methanone derivatives, including structures similar to the compound of interest. These derivatives have been evaluated for their anti-inflammatory and antibacterial activities. Among them, certain compounds showed promising anti-inflammatory properties, while others displayed potent antibacterial activity. This approach is noted for its efficiency, yielding environmentally friendly results and requiring shorter reaction times compared to conventional methods (Ravula et al., 2016).
Antimicrobial and Antioxidant Activities of Azole Derivatives
Azole derivatives, including 1,3,4-oxadiazole compounds, have been synthesized from furan derivatives and assessed for their antimicrobial and antioxidant activities. These studies confirm the potential of such compounds in treating microbial infections and their possible utility as antioxidants. This line of research emphasizes the role of furan and oxadiazole derivatives in pharmaceutical applications, demonstrating their versatility and potential in developing new therapeutic agents (Başoğlu et al., 2013).
Heterocyclic Cores in Histamine H3 Receptor Antagonists
Compounds with a central hetero-aromatic linker, similar to the compound of interest, have been synthesized and tested for their affinity at the human histamine H3 receptor. This research underlines the importance of heterocyclic cores in designing receptor antagonists with potential therapeutic applications, highlighting the structural diversity and pharmacological potential of these compounds (Swanson et al., 2009).
Synthesis of Polysubstituted Furans
A novel, catalyst-free approach for synthesizing polysubstituted furans, including compounds with structural similarities to the one , showcases the potential of such methods in generating complex molecules efficiently. This research highlights the utility of furan derivatives in constructing complex molecular architectures, which can have various scientific and pharmaceutical applications (Damavandi et al., 2012).
Role of Oxadiazole Derivatives in Pharmaceutical Chemistry
Oxadiazole derivatives, a key structural motif in the compound of interest, play a significant role in pharmaceutical chemistry due to their wide range of biological activities. These derivatives are derived from furan and exhibit diverse biological properties, including antimicrobial and anti-inflammatory effects. Their significant potential in drug development underscores the importance of such heterocyclic compounds in medicinal chemistry (Sharma, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-17(13-2-1-6-18-10-13)21-7-3-12(4-8-21)15-19-20-16(24-15)14-5-9-23-11-14/h1-2,5-6,9-12H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBJRJZTVBFITE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



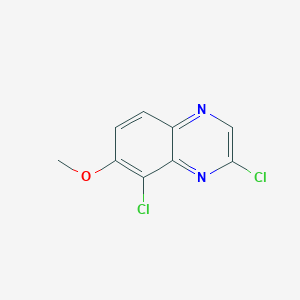



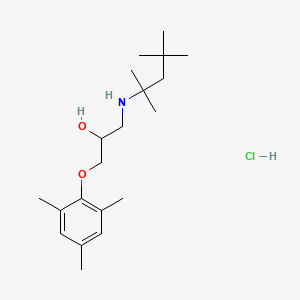
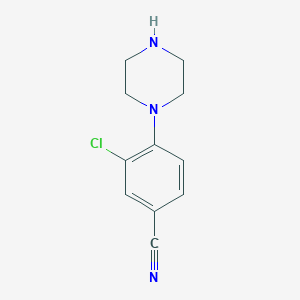


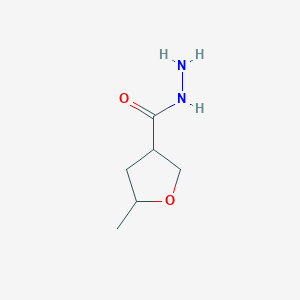
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2412382.png)
![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/no-structure.png)